Comeib

Übersicht

Beschreibung

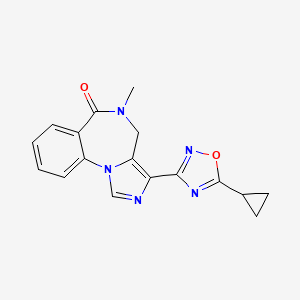

FG8119 ist ein neuartiger Benzodiazepin-Agonist mit potenzieller Antikonvulsiv- und Antiepilepsie-Aktivität. Es wird hauptsächlich im Studium neurologischer Erkrankungen verwendet. Die Verbindung hat eine Summenformel von C17H15N5O2 und ein Molekulargewicht von 321,33 .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: FG8119 wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung einer Benzodiazepin-Kernstruktur beinhaltet. Der Syntheseweg umfasst typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Die Reaktionsbedingungen umfassen häufig die Verwendung von Lösungsmitteln wie Dimethylsulfoxid und Katalysatoren, um den Cyclisierungsprozess zu erleichtern .

Industrielle Produktionsmethoden: Die industrielle Produktion von FG8119 beinhaltet die Skalierung des Laborsyntheseprozesses. Dies umfasst die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann die Verwendung von Großreaktoren und Durchflusssystemen umfassen, um eine konstante Produktion zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: FG8119 is synthesized through a multi-step process involving the formation of a benzodiazepine core structure. The synthetic route typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide and catalysts to facilitate the cyclization process .

Industrial Production Methods: Industrial production of FG8119 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve the use of large-scale reactors and continuous flow systems to maintain consistent production .

Analyse Chemischer Reaktionen

Arten von Reaktionen: FG8119 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: FG8119 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um reduzierte Derivate zu bilden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden üblicherweise in Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von FG8119, die unterschiedliche pharmakologische Eigenschaften haben können .

Wissenschaftliche Forschungsanwendungen

FG8119 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Referenzverbindung im Studium von Benzodiazepinderivaten verwendet.

Biologie: Untersucht auf seine Auswirkungen auf neurologische Pfade und Rezeptoren.

Medizin: Wird auf seine potenzielle Anwendung bei der Behandlung von Epilepsie und anderen neurologischen Erkrankungen untersucht.

Industrie: Wird bei der Entwicklung neuer Arzneimittel und als Werkzeug in der Wirkstoffforschung eingesetzt

5. Wirkmechanismus

FG8119 übt seine Wirkung aus, indem es als Agonist an Benzodiazepinrezeptoren wirkt. Es verstärkt die inhibitorischen Wirkungen von Gamma-Aminobuttersäure (GABA) im zentralen Nervensystem. Dies führt zu einem verstärkten Chloridioneneinstrom, was zur Hyperpolarisation von Neuronen und zur Verringerung der neuronalen Erregbarkeit führt. Die molekularen Zielstrukturen umfassen GABA-Rezeptoren, und die beteiligten Pfade beziehen sich hauptsächlich auf die neuronale Signalübertragung .

Wirkmechanismus

FG8119 exerts its effects by acting as an agonist at benzodiazepine receptors. It enhances the inhibitory effects of gamma-aminobutyric acid (GABA) in the central nervous system. This leads to increased chloride ion influx, resulting in hyperpolarization of neurons and reduced neuronal excitability. The molecular targets include GABA receptors, and the pathways involved are primarily related to neuronal signaling .

Vergleich Mit ähnlichen Verbindungen

FG8119 wird mit anderen Benzodiazepin-Agonisten wie Diazepam und Clonazepam verglichen. Während alle diese Verbindungen an GABA-Rezeptoren wirken, ist FG8119 aufgrund seiner spezifischen chemischen Struktur einzigartig, die unterschiedliche pharmakokinetische und pharmakodynamische Eigenschaften verleihen kann. Zu den ähnlichen Verbindungen gehören:

- Diazepam

- Clonazepam

- Lorazepam

- Alprazolam .

FG8119 zeichnet sich durch seine potenzielle Antikonvulsiv- und Antiepilepsie-Aktivität aus, was es zu einem wertvollen Werkzeug in der neurologischen Forschung macht.

Biologische Aktivität

Comeib, chemically known as 106447-61-4, is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its antioxidant properties, mechanisms of action, and relevant case studies.

Antioxidant Activity

Recent studies have highlighted this compound's significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The following table summarizes the findings from several studies on the antioxidant activity of this compound compared to standard antioxidants.

| Compound | Assay Method | EC50 (μM) | Reference |

|---|---|---|---|

| This compound | DPPH Scavenging | 74.70 | |

| Trolox | DPPH Scavenging | 93.19 | |

| Ascorbic Acid | DPPH Scavenging | >300 |

The antioxidant activity of this compound has been attributed to its ability to scavenge free radicals and chelate metal ions. In vitro assays demonstrated that this compound effectively reduced oxidative stress markers in cellular models, indicating its potential therapeutic applications in oxidative stress-related conditions.

Case Study 1: In Vitro Evaluation

A study conducted by Ozalp et al. synthesized various hydroxycoumarins, including this compound, and assessed their antioxidant capacities using different assays such as DPPH and FRAP. The results indicated that this compound exhibited a notable EC50 value of 74.70 μM in DPPH scavenging assays, comparable to Trolox, a well-known antioxidant. This suggests that this compound could serve as a promising candidate for further development in antioxidant therapies .

Case Study 2: Coumarin Derivatives

In another investigation by Antonijevic et al., a series of coumarin-hydroxybenzohydrazide hybrids were synthesized and tested for their biological activities. The study found that compounds similar to this compound showed significant antioxidant activity with EC50 values lower than traditional antioxidants like ascorbic acid . This reinforces the potential of this compound derivatives in pharmaceutical applications targeting oxidative stress.

Eigenschaften

IUPAC Name |

3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O2/c1-21-8-13-14(15-19-16(24-20-15)10-6-7-10)18-9-22(13)12-5-3-2-4-11(12)17(21)23/h2-5,9-10H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZIWCURGXWGKPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(N=CN2C3=CC=CC=C3C1=O)C4=NOC(=N4)C5CC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20147603 | |

| Record name | FG 8119 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106447-61-4 | |

| Record name | FG 8119 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106447614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FG 8119 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20147603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.